molecular formula C28H34N4O2 B1677417 Motolimod CAS No. 926927-61-9

Motolimod

Cat. No. B1677417
CAS RN: 926927-61-9
M. Wt: 458.6 g/mol
InChI Key: QSPOQCXMGPDIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motolimod (VTX-2337) is a drug that acts as a potent and selective agonist of toll-like receptor 8 (TLR8), a receptor involved in the regulation of the immune system . It is used to stimulate the immune system and has potential application as an adjuvant therapy in cancer chemotherapy .


Synthesis Analysis

This compound is a novel TLR8 agonist developed for cancer immunotherapy . It exhibited strong in vitro cellular activity with EC50 at 6.7 nM and was highly selective for TLR8 over other TLRs including TLR4, 7, and 9 . It displayed excellent in vitro ADMET and in vivo PK profiles .


Molecular Structure Analysis

The molecular formula of this compound is C28H34N4O2 . The molecular weight is 458.6 g/mol .


Chemical Reactions Analysis

This compound has been used in combination with other drugs such as cetuximab and pegylated liposomal doxorubicin in clinical trials . The combination was well tolerated, with no synergistic or unexpected serious toxicity .


Physical And Chemical Properties Analysis

This compound is a small molecule with a molecular weight of 458.6 g/mol . Its molecular formula is C28H34N4O2 .

Scientific Research Applications

  • Immunotherapy in Oncology : Motolimod (VTX-2337) is recognized as a second-generation experimental derivative of imiquimod with immunostimulatory properties. It functions as an agonist of Toll-like receptor 7 (TLR7) and/or TLR8, delivering adjuvant-like signals to antigen-presenting cells (APCs). This property makes this compound a candidate for investigating its immunostimulatory potential in treating various malignancies, especially in combination with various types of cancer vaccines (Frega et al., 2020).

  • Combination Therapy for Ovarian Cancer : In a study combining this compound with pegylated liposomal doxorubicin (PLD) for the treatment of ovarian cancer, it was found that this compound stimulates robust innate immune responses. This combination therapy showed promising results in patients with ovarian cancer in a phase Ib trial, leading to the initiation of a phase II study (Monk et al., 2016).

  • Application in Squamous Cell Carcinoma : A phase Ib clinical trial evaluated this compound combined with cetuximab in patients with squamous cell carcinoma of the head and neck (SCCHN). The study reported safe administration of this compound with cetuximab and observed encouraging antitumor activity and pharmacodynamic responses (Chow et al., 2016).

  • Effectiveness in Advanced Cancer Patients : this compound has been shown to be effective in driving immune activation in advanced cancer patients, even those treated with chemotherapeutic agents and with advanced disease. This indicates its potential for use in immunotherapy for such patients (Dietsch, 2016).

  • Enhancing NK Cell Activity : Studies show that this compound can activate toll-like receptor 8 (TLR8), leading to enhanced natural killer (NK) cell activation and increased antibody-dependent cell-mediated cytotoxicity. This suggests its potential use in augmenting NK cell-mediated responses in cancer therapy (Dietsch et al., 2016).

  • Role in Immunomodulatory Agents : this compound's ability to stimulate the immune system, particularly through TLR8 activation, highlights its role as a potential immunomodulatory agent in novel combinations and delivery approaches for cancer treatment (Monk et al., 2017).

Mechanism of Action

Target of Action

Motolimod is a potent and selective agonist of toll-like receptor 8 (TLR8) . TLR8 is a receptor involved in the regulation of the immune system . It is primarily expressed in myeloid dendritic cells (mDC) and plays a crucial role in innate immunity .

Mode of Action

This compound interacts with its primary target, TLR8, to stimulate the immune system . Upon binding to TLR8, this compound activates myeloid dendritic cells (mDC), which results in the production of mediators that recruit and activate other inflammatory cells in the tumor microenvironment .

Biochemical Pathways

The activation of TLR8 by this compound leads to the stimulation of antigen presentation, natural killer (NK) cell cytotoxicity, and the induction of Th1-polarizing cytokines . These activities facilitate the development of adaptive, tumor-directed immune responses .

Pharmacokinetics

It is known that this compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.

Result of Action

The molecular and cellular effects of this compound’s action involve the activation of the immune system. Specifically, this compound stimulates NK cells, dendritic cells, and monocytes . This activation leads to increased antibody-dependent cellular cytotoxicity (ADCC) activity of therapeutic monoclonal antibodies, including cetuximab .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the immunosuppressive environment created by many tumors, advanced patient age, and previous treatments with cytotoxic agents may temper the activity of this compound . Late-stage cancer patients remain highly sensitive to tlr8 activation by this compound .

properties

IUPAC Name

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOQCXMGPDIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239107
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926927-61-9
Record name Motolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Motolimod
Reactant of Route 2
Motolimod
Reactant of Route 3
Motolimod
Reactant of Route 4
Reactant of Route 4
Motolimod
Reactant of Route 5
Reactant of Route 5
Motolimod
Reactant of Route 6
Reactant of Route 6
Motolimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.